

spectroscopic comparison of (E) and (Z)-1-Chloroundec-3-ene

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Compound of Interest

Compound Name: 1-Chloroundec-3-ene

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A Spectroscopic Showdown: Distinguishing (E) and (Z)-1-Chloroundec-3-ene

In the realm of chemical analysis, the precise identification of stereoisomers is paramount for understanding reaction mechanisms, ensuring product purity, and meeting regulatory standards. This guide provides a comparative analysis of the expected spectroscopic characteristics of (E)- and (Z)-1-Chloroundec-3-ene, offering a predictive framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predictive Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for the (E) and (Z) isomers of 1-Chloroundec-3-ene. These predictions are based on established principles of spectroscopy and typical values for analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Proton Assignment	Predicted δ (ppm) for (E)-isomer	Predicted δ (ppm) for (Z)-isomer	Predicted Multiplicity & J-coupling (Hz)
H-1	~3.55	~3.60	t, J \approx 6.5
H-2	~2.50	~2.55	q, J \approx 6.5
H-3	~5.50	~5.45	dt, J \approx 15.0 (E), 7.0
H-4	~5.60	~5.55	dt, J \approx 15.0 (E), 6.5
H-5	~2.05	~2.10	q, J \approx 7.0
H-6 to H-10	~1.2-1.4	~1.2-1.4	m
H-11	~0.90	~0.90	t, J \approx 7.0

Note: The most significant predicted difference is in the coupling constant (J) between the vinylic protons (H-3 and H-4), which is expected to be significantly larger for the (E)-isomer (typically 11-18 Hz) compared to the (Z)-isomer (typically 6-15 Hz)[1][2].

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Carbon Assignment	Predicted δ (ppm) for (E)-isomer	Predicted δ (ppm) for (Z)-isomer
C-1	~45	~44.5
C-2	~35	~30
C-3	~125	~124
C-4	~135	~134
C-5	~32	~27
C-6 to C-10	~22-32	~22-32
C-11	~14	~14

Note: Steric hindrance in the (Z)-isomer is expected to cause an upfield shift (lower ppm value) for the allylic carbons (C-2 and C-5) compared to the (E)-isomer[3].

Table 3: Predicted Key IR Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm ⁻¹) for (E)-isomer	Predicted Wavenumber (cm ⁻¹) for (Z)-isomer	Intensity
=C-H stretch	~3020	~3010	Medium
C-H stretch (alkyl)	2850-2960	2850-2960	Strong
C=C stretch	~1670	~1660	Weak-Medium
C-H out-of-plane bend	~965	~700	Strong
C-Cl stretch	650-750	650-750	Strong

Note: The most diagnostic feature in the IR spectrum is the C-H out-of-plane bending vibration. For the (E)-isomer, this band is expected to appear around 960-970 cm⁻¹, while for the (Z)-isomer, it is anticipated to be in the range of 675-730 cm⁻¹[4][5][6][7].

Table 4: Predicted Major Mass Spectrometry Fragments

m/z	Predicted Fragment Ion	Notes
188/190	[M] ⁺	Molecular ion peak (chlorine isotope pattern)
153	[M - Cl] ⁺	Loss of chlorine radical
95	[C ₇ H ₁₁] ⁺	Allylic cleavage
41	[C ₃ H ₅] ⁺	Allyl cation (common fragment for alkenes)

Note: The mass spectra of the (E) and (Z) isomers are expected to be very similar, as the fragmentation is primarily driven by the functional groups rather than the stereochemistry. The characteristic 3:1 intensity ratio of the M and M+2 peaks due to the ³⁵Cl and ³⁷Cl isotopes will be a key feature for both isomers.

Experimental Protocols

Detailed below are the general methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition:**

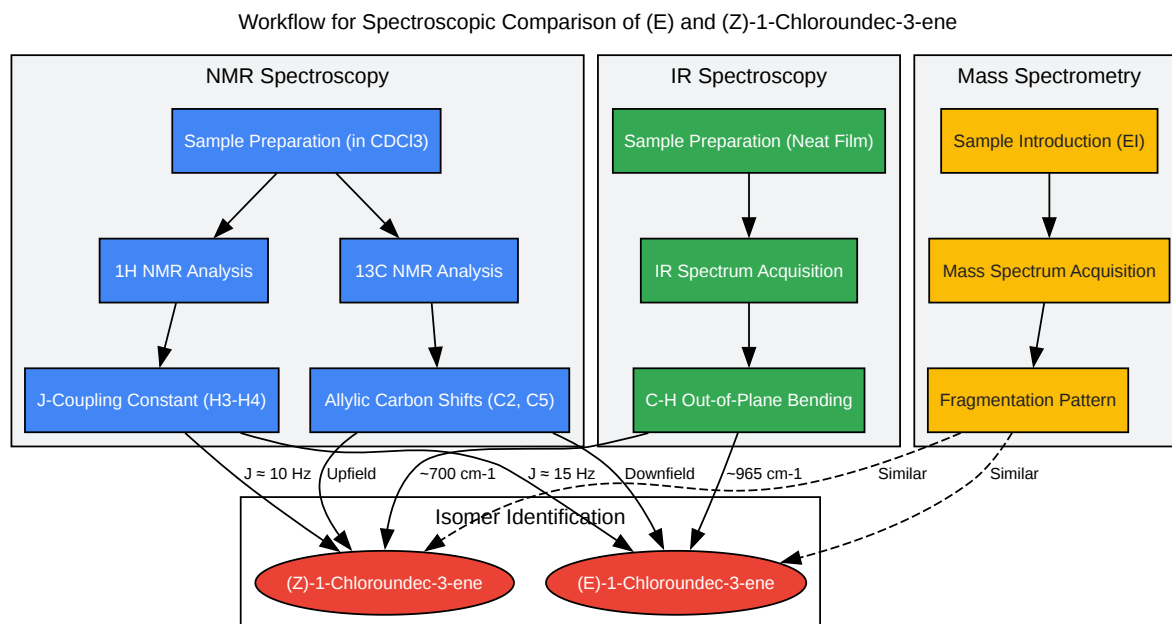
- Record a background spectrum of the clean salt plates.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range of m/z 35-250.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Look for the characteristic isotopic pattern of chlorine.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (E) and (Z)-**1-Chloroundec-3-ene**.



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Caption: Spectroscopic workflow for isomer differentiation.

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